Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate
Description
Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate is a complex ester derivative featuring a 4-methoxyphenyl group and a 4-ethoxynaphthalene-1-sulfonamido substituent.
Properties
IUPAC Name |
ethyl 3-[(4-ethoxynaphthalen-1-yl)sulfonylamino]-3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6S/c1-4-30-22-14-15-23(20-9-7-6-8-19(20)22)32(27,28)25-21(16-24(26)31-5-2)17-10-12-18(29-3)13-11-17/h6-15,21,25H,4-5,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGFESGOYWVFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC(=O)OCC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate, with the molecular formula C23H24N2O7S and a molecular weight of 472.51 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group, which is known for various pharmacological effects, and it is often studied in the context of medicinal chemistry.
The biological activity of this compound can be attributed to its structural components, particularly the sulfonamide moiety. Sulfonamides are known to inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This mechanism may extend to other biological pathways, influencing cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on related sulfonamide derivatives demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The ethoxy and methoxy substituents may enhance lipophilicity, improving membrane permeability and bioactivity.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Compounds with naphthalene structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways. A study investigating similar naphthalene derivatives showed inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.
Case Studies
- Case Study on Antibacterial Activity : A recent study evaluated the antibacterial activity of a series of sulfonamide derivatives, including this compound. The compound exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
- Case Study on Anticancer Effects : In vitro assays conducted on human cancer cell lines revealed that the compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analyses indicated that the compound triggered apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapy.
Pharmacological Profiles
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O7S |
| Molecular Weight | 472.51 g/mol |
| Purity | ≥95% |
| Antimicrobial Activity | Effective against E. coli, S. aureus |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
Toxicity Studies
Toxicological evaluations are critical for assessing the safety profile of this compound. Preliminary studies indicate low toxicity in mammalian cell lines at therapeutic concentrations. However, comprehensive toxicity assessments, including genotoxicity and long-term exposure studies, are necessary to establish safety for clinical use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Functional Group Impact on Properties
- Sulfonamido vs.
- Chromen vs. Naphthalene: The chromen ring in ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate provides a rigid planar structure for DNA intercalation, while the naphthalene sulfonamido group in the target compound could improve binding to hydrophobic enzyme pockets .
- Amino Group vs. Ester (Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride): The dimethylamino group in the hydrochloride derivative increases water solubility and cationic character, contrasting with the neutral, lipophilic ester group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
